- Process for the preparation of substituted pyrazole derivatives, World Intellectual Property Organization, , ,

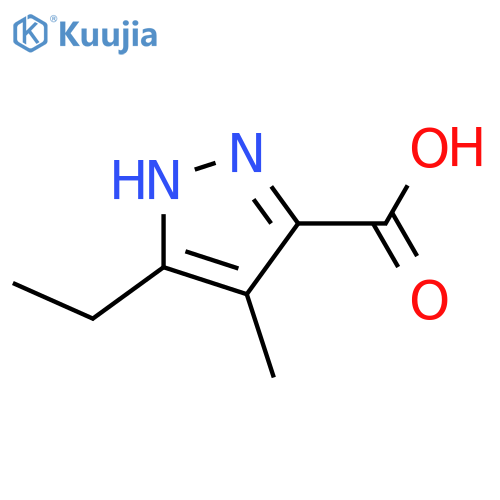

Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

957129-38-3 structure

Produktname:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

CAS-Nr.:957129-38-3

MF:C7H10N2O2

MW:154.166501522064

MDL:MFCD06735403

CID:1001637

PubChem ID:3159638

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid

- 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

- 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid

- CS-0146432

- CHEMBL415261

- 957129-38-3

- HY-W095200

- DTXSID901245494

- DA-18434

- SCHEMBL2589542

- GPR109 receptor agonist-2

- 1094347-64-4

- AKOS000303204

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-

- DA-37382

- HMS1699B09

- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid

- EN300-1251057

- MFCD06735403

- BDBM50220852

- FS-2498

- MFNJGDMJKJLUGC-UHFFFAOYSA-N

- AKOS013152076

- E81879

- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)

- 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD06735403

- Inchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)

- InChI-Schlüssel: MFNJGDMJKJLUGC-UHFFFAOYSA-N

- Lächelt: O=C(C1C(C)=C(CC)NN=1)O

Berechnete Eigenschaften

- Genaue Masse: 154.074227566g/mol

- Monoisotopenmasse: 154.074227566g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 2

- Komplexität: 161

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.3

- Topologische Polaroberfläche: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 059012-10g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 10g |

£1225.00 | 2022-03-01 | |

| ChemScence | CS-0146432-5g |

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid |

957129-38-3 | 99.08% | 5g |

$775.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1236285-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 98% | 1g |

$280 | 2024-06-06 | |

| abcr | AB216557-5 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 5g |

€1,001.00 | 2022-06-11 | ||

| TRC | B440175-500mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 500mg |

$ 275.00 | 2022-06-07 | ||

| abcr | AB216557-1 g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 1g |

€345.00 | 2022-06-11 | ||

| TRC | B440175-100mg |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB216557-250 mg |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |

957129-38-3 | 250MG |

€207.40 | 2022-06-11 | ||

| Fluorochem | 059012-5g |

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 95% | 5g |

£744.00 | 2022-03-01 | |

| 1PlusChem | 1P00J1OF-1g |

3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |

957129-38-3 | 97% | 1g |

$127.00 | 2025-03-01 |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, -5 - 0 °C; 0 °C → -15 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C

1.5 Solvents: Water ; 1 h, 45 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 80 °C

Referenz

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Referenz

- Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran

Referenz

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referenz

- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Verwandte Literatur

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid) Verwandte Produkte

- 650603-96-6(1H,4H,5H,6H,7H,8H,9H-cyclooctacpyrazole-3-carboxylic acid)

- 1094347-64-4(3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid)

- 1546971-72-5(4-Ethyl-5-(2-methylbutan-2-yl)-4h-1,2,4-triazole-3-thiol)

- 1173399-33-1(N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1-methyl-1H-pyrazole-5-carboxamide)

- 2098348-57-1(1-Benzyl-5-propylpyrrolidin-3-one)

- 53502-60-6(Piperazine,1-(2-chloroethyl)-, hydrochloride (1:2))

- 1367119-51-4(4-(3,5-dibromophenyl)pyrrolidin-2-one)

- 1251708-83-4(N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

- 96955-62-3(1,3-Dinitro-dibenzo[b,f]oxepine)

- 1803581-29-4(4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Reinheit:99%/99%

Menge:1g/5g

Preis ($):218.0/834.0